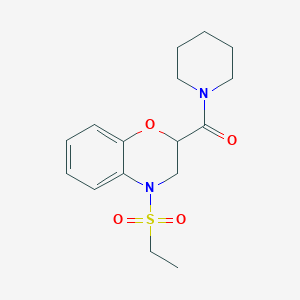

![molecular formula C19H17F5N2O B4627960 2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4627960.png)

2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide

説明

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the strategic introduction of functional groups to a core benzamide structure, which may be modified further through reactions like N-alkylation. For example, the synthesis of carbon-14 labeled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide is described through an aryllithium reaction with 14CO2, showcasing a method that could be adapted for synthesizing complex piperidine-benzamide compounds (Gawell, 2003).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or computational modeling to elucidate the arrangement of atoms within a compound. For instance, the crystal structure of a cocrystal involving benzamide and pentafluorobenzoic acid revealed centrosymmetric hexameric supermolecules, hinting at the complex intermolecular interactions possible in fluorinated benzamide compounds (Jankowski, Gdaniec, & Połoński, 2006).

Chemical Reactions and Properties

Chemical reactions involving pentafluorobenzamide derivatives can include nucleophilic substitution, where the fluorine atoms' electron-withdrawing nature significantly impacts reactivity. The formation of N-halogeno compounds via direct fluorination showcases the chemical versatility and reactivity of such fluorinated compounds (Banks & Khazaei, 1990).

科学的研究の応用

Antiarrhythmic Activity

Research has explored benzamides characterized by one or more 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain for their oral antiarrhythmic activity. Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide showed significant potency, indicating the potential of fluorinated benzamides in developing antiarrhythmic drugs. The study led to the clinical trial of flecainide acetate, highlighting the role of these compounds in treating arrhythmias (Banitt et al., 1977).

Crystal Structure Analysis

The crystal structure of benzamide and pentafluorobenzoic acid cocrystals has been analyzed to understand the intermolecular interactions and structural configuration of fluorinated compounds. This research provides insights into the design of new materials and drugs by leveraging the unique properties of fluorinated benzamides (Jankowski et al., 2006).

Glycosylation Stereoselectivity

Fluorinated S-phenyl thiorhamnopyranosides have been synthesized to study the effect of fluorine substituents on glycosylation stereoselectivity. This research elucidates how fluorine atoms influence the outcome of glycosylation reactions, which is critical for the synthesis of complex carbohydrates and glycoconjugates (Crich & Vinogradova, 2007).

Antineoplastic Activity

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied in chronic myelogenous leukemia patients. This research highlights the role of fluorinated benzamides in the development of cancer therapeutics by understanding their metabolic pathways and identifying main metabolites (Gong et al., 2010).

Microwave-Assisted Synthesis

Research on microwave-assisted synthesis under solvent-free conditions has focused on creating environmentally benign catalysts for synthesizing new benzamide derivatives. This approach emphasizes the significance of fluorinated benzamides in green chemistry and their potential in developing new pharmaceuticals with antibacterial and antifungal properties (Ighilahriz-Boubchir et al., 2017).

特性

IUPAC Name |

2,3,4,5,6-pentafluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F5N2O/c20-14-13(15(21)17(23)18(24)16(14)22)19(27)25-12-6-4-11(5-7-12)10-26-8-2-1-3-9-26/h4-7H,1-3,8-10H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJHDJKAEBIOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F5N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-pentafluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4627878.png)

![N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4627886.png)

![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)

methanone](/img/structure/B4627906.png)

![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)

![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4627930.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)

![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)

![2-mercapto-6-methyl-5-phenyl-3-[2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4627944.png)

![10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4627966.png)